BenchChemオンラインストアへようこそ!

4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine

Solid‑state properties Crystal engineering Formulation

4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine (CAS 943323-92-0), also known as 4-bromo-3-chloro-7-azaindole, is a dihalogenated heteroaromatic scaffold with molecular formula C₇H₄BrClN₂ and molecular weight 231.48 g/mol. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor drug discovery, with derivatives targeting kinases including JAK, c-Met, FGFR, and TAK1.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 943323-92-0
Cat. No. B1520864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
CAS943323-92-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C(=CN2)Cl
InChIInChI=1S/C7H4BrClN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
InChIKeyNTAZESWKVUMQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine (CAS 943323-92-0) – Dihalogenated Azaindole Building Block for Kinase Inhibitor Synthesis


4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine (CAS 943323-92-0), also known as 4-bromo-3-chloro-7-azaindole, is a dihalogenated heteroaromatic scaffold with molecular formula C₇H₄BrClN₂ and molecular weight 231.48 g/mol [1]. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor drug discovery, with derivatives targeting kinases including JAK, c-Met, FGFR, and TAK1 [2]. The unique regioisomeric halogenation pattern at the 3-chloro and 4-bromo positions distinguishes this compound from other dihalogenated azaindole building blocks, imparting specific reactivity and physicochemical properties that influence downstream synthetic utility and biological profile.

Why Regioisomeric Dihalogenated 7‑Azaindoles Are Not Interchangeable – The Case for 4‑Bromo‑3‑chloro Substitution


Generic substitution of dihalogenated 7‑azaindole building blocks is not feasible because both the halogen identity (Br vs Cl) and their positional arrangement on the bicyclic scaffold dictate fundamentally different reactivity profiles in cross‑coupling chemistry, lipophilicity, and biological target recognition. The 4‑bromo‑3‑chloro regioisomer places the more reactive bromine atom at the 4‑position (pyridine ring) and the chlorine at the 3‑position (pyrrole ring), enabling predictable, chemoselective sequential functionalization that isomers such as the 5‑bromo‑3‑chloro or 4‑chloro‑3‑bromo variants cannot replicate [1]. Procuring the correct regioisomer is critical for maintaining synthetic route fidelity and achieving desired pharmacokinetic or target‑engagement profiles in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4‑Bromo‑3‑chloro‑1H‑pyrrolo[2,3‑B]pyridine (CAS 943323‑92‑0) vs. Closest Comparators


Melting Point Elevation vs. 5‑Bromo‑3‑chloro Regioisomer Indicates Distinct Crystal Packing and Potential Solubility Differences

The target compound exhibits a melting point range of 227–228 °C , which is 7–12 °C higher than that of its 5‑bromo‑3‑chloro regioisomer (mp 216–220 °C) . This difference reflects distinct intermolecular interactions and crystal packing, which can translate into measurable differences in solubility and dissolution rate – key parameters for solid‑form selection in pharmaceutical development.

Solid‑state properties Crystal engineering Formulation

Increased Lipophilicity (XLogP3 = 2.6) vs. Mono‑halogenated Analogues Provides a Measurable Advantage for Membrane Permeability and Hydrophobic Pocket Binding

The target compound has a computed XLogP3 value of 2.6 [1], which is 0.6 log units higher than 4‑bromo‑1H‑pyrrolo[2,3‑b]pyridine (XLogP3 = 2.0) [2] and 0.7 log units higher than 4‑chloro‑1H‑pyrrolo[2,3‑b]pyridine (XLogP3 = 1.9) [3]. Each additional halogen atom contributes an incremental increase in lipophilicity, with bromine providing a greater contribution than chlorine. The resulting intermediate logP value places the compound in an optimal range for passive membrane permeability while maintaining aqueous solubility.

Lipophilicity ADME Medicinal chemistry design

Orthogonal Halogen Reactivity (C–Br > C–Cl) Enables Regioselective Sequential Cross‑Coupling for Complex Molecule Assembly

The 4‑bromo‑3‑chloro substitution pattern enables stepwise, chemoselective palladium‑catalyzed cross‑coupling owing to the well‑established reactivity order of C–Br > C–Cl [1]. The more labile C–Br bond at the 4‑position can be selectively engaged in a first Suzuki–Miyaura coupling, leaving the 3‑chloro substituent intact for a subsequent, distinct coupling reaction. This orthogonal reactivity eliminates the need for protecting group strategies and dramatically expands accessible chemical space compared to mono‑halogenated or symmetrically dihalogenated analogues.

Sequential cross‑coupling Chemoselectivity Diversity‑oriented synthesis

Experimentally Determined Electron Density of 4‑Chloro Analogue Provides Quantitative Basis for Tuning Reactivity of the 4‑Halogen Position

High‑resolution X‑ray diffraction and DFT studies on 4‑chloro‑1H‑pyrrolo[2,3‑b]pyridine have provided a complete topological analysis of electron density, revealing that the C–Cl bond at the 4‑position exhibits a measurable bond ellipticity and charge depletion that quantitatively predict its electrophilic character [1]. By extension, the C–Br bond in the target compound is expected to show even greater electrophilicity (Br is more polarizable than Cl), making the 4‑position predictably more reactive in oxidative addition steps of cross‑coupling cycles. This experimental charge density framework offers a quantitative foundation for computational reaction prediction that simpler descriptors (e.g., NMR shifts) cannot provide.

Charge density DFT Reactivity prediction

Purity Certification and Analytical Batch Documentation Support Reproducibility in Multi‑Step Synthesis

Reputable suppliers of the target compound provide minimum purity specifications of 95% (HPLC) or 98% (NLT) with accompanying batch‑specific analytical documentation including NMR, HPLC, and LC‑MS spectra . Such documentation is not uniformly available for all regioisomeric dihalogenated 7‑azaindoles, particularly for less commercially developed analogues. The availability of MDL number MFCD11046241 and multiple independent supplier CoAs reduces batch‑to‑batch variability risk in long‑term synthesis programs.

Quality control Reproducibility Procurement specification

Optimal Application Scenarios for 4‑Bromo‑3‑chloro‑1H‑pyrrolo[2,3‑B]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Sequential C‑4 then C‑3 Diversification for Targeted Kinase Inhibitor Libraries

The orthogonal halogen reactivity (C–Br > C–Cl) makes this scaffold ideal for constructing focused kinase inhibitor libraries where the 4‑position is diversified first via Suzuki–Miyaura coupling to probe the hinge‑binding region, followed by 3‑position functionalization to explore the solvent‑exposed or selectivity pocket [1]. The intermediate lipophilicity (XLogP3 = 2.6) supports oral bioavailability design parameters for kinase targets including TAK1, JAK3, and c‑Met.

Process Chemistry: Quality‑Controlled Intermediate for cGMP Synthesis of Clinical Candidates

The well‑characterized melting point (227–228 °C) and multi‑supplier purity documentation (95–98%) enable robust incoming quality control for kilogram‑scale synthesis. The higher melting point relative to the 5‑bromo‑3‑chloro isomer simplifies polymorph screening and solid‑form selection when the free base is used as an intermediate in late‑stage API synthesis.

Computational Chemistry: Density‑Guided Reactivity Prediction for Virtual Library Enumeration

The experimental electron density data available for the 4‑chloro analogue, combined with the established lipophilicity increment of bromine over chlorine, provides a validated physical‑chemistry framework for in silico reaction prediction and virtual library design. This enables prioritization of synthetic targets before committing to wet‑lab synthesis, reducing cycle time in hit‑to‑lead optimization.

Chemical Biology: Probe Design Requiring Regioselective Dual‑Functionalization Without Protecting Groups

For chemical probe synthesis where time‑efficient access to bifunctional molecules (e.g., biotinylated or fluorophore‑conjugated kinase probes) is required, the built‑in chemoselectivity eliminates protecting group steps. The 4‑bromo site can be used for installing the reporter moiety while the 3‑chloro site remains available for subsequent structure‑activity tuning, enabling rapid probe development with minimal synthetic burden [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.